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Compound of Interest

Compound Name: Amino-PEG11-Amine

Cat. No.: B605453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and applications of Amino-
PEG11-Amine, a bifunctional crosslinker integral to advancements in targeted therapeutics.

This document provides a detailed overview of its physicochemical properties, experimental

protocols for its use in bioconjugation, and visual representations of its role in key biological

pathways.

Core Properties of Amino-PEG11-Amine
Amino-PEG11-Amine is a hydrophilic polyethylene glycol (PEG) spacer with terminal primary

amine groups. This structure allows for the conjugation of two different molecules, making it a

versatile tool in the development of complex bioconjugates. The PEG backbone enhances the

solubility and stability of the resulting conjugate in aqueous environments, a critical feature for

many biological applications.

Quantitative data for Amino-PEG11-Amine is summarized in the table below for easy

reference and comparison.
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Property Value Source(s)

Molecular Weight 544.68 g/mol [1][2][3]

Molecular Formula C24H52N2O11 [1][4]

CAS Number 479200-82-3

Purity >96%

Solubility Water, DMSO, DCM, DMF

Applications in Drug Development
The bifunctional nature of Amino-PEG11-Amine makes it a valuable linker in the construction

of two prominent classes of targeted therapies: Antibody-Drug Conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a

potent cytotoxic payload. The antibody specifically targets tumor-associated antigens,

delivering the payload directly to cancer cells while minimizing systemic toxicity. The

hydrophilic PEG linker can improve the pharmacokinetic properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules

that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and

subsequent degradation by the proteasome. The linker's length and composition are critical

for the formation of a stable ternary complex between the target protein, the PROTAC, and

the E3 ligase.

Experimental Protocols
The following are detailed methodologies for the use of Amino-PEG11-Amine in the synthesis

of ADCs and PROTACs. These protocols are based on established bioconjugation techniques.

Protocol 1: Synthesis of an Antibody-Drug Conjugate
(ADC) via Amide Bond Formation
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This protocol describes a two-step process for conjugating a cytotoxic drug (payload)

containing a carboxylic acid to an antibody via Amino-PEG11-Amine.

Step 1: Activation of Payload and Conjugation to Amino-PEG11-Amine

Payload Activation: Dissolve the carboxylic acid-containing payload (1.0 eq) in anhydrous

Dimethylformamide (DMF). Add a peptide coupling agent such as HATU (1.2 eq) and an

organic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room

temperature for 15-30 minutes to form the activated ester.

Conjugation to Linker: In a separate vial, dissolve Amino-PEG11-Amine (1.1 eq) in

anhydrous DMF. Add this solution to the activated payload mixture.

Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for 12-24

hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry

(LC-MS) until the starting material is consumed.

Purification: Upon completion, purify the payload-linker conjugate by reverse-phase High-

Performance Liquid Chromatography (HPLC).

Step 2: Conjugation of Payload-Linker to Antibody

Antibody Preparation: Prepare the antibody in a suitable reaction buffer (e.g., Phosphate-

Buffered Saline, PBS, pH 7.4) at a concentration of 5-10 mg/mL.

Activation of Payload-Linker: Dissolve the purified payload-linker conjugate in an organic co-

solvent such as Dimethyl Sulfoxide (DMSO). Activate the terminal amine group for reaction

with lysine residues on the antibody. This protocol assumes the payload has a second

functional group for antibody conjugation. If the payload was initially conjugated via one of

the amines on the PEG linker, the other amine is now available. To target antibody lysines,

the payload-linker's amine can be converted to a more reactive species, or a different

conjugation strategy can be employed. A common method is to use a bifunctional reagent to

first modify the antibody with a group that will react with the linker's amine. For this example,

we will proceed with a direct amide coupling.

Amide Bond Formation: Add the payload-linker conjugate to the antibody solution. The

reaction can be facilitated by the addition of a water-soluble carbodiimide, such as EDC (1-
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Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and N-hydroxysuccinimide (NHS) or its

sulfonated version (Sulfo-NHS) to improve efficiency and stability of the active intermediate.

Reaction and Quenching: Incubate the reaction mixture for 2-4 hours at room temperature

with gentle mixing. The reaction can be quenched by adding an excess of a small molecule

amine, such as Tris or glycine.

Purification: Purify the resulting ADC using size-exclusion chromatography or tangential flow

filtration to remove unconjugated payload-linker and other reagents.

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR)

using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis

spectroscopy.

Protocol 2: Synthesis of a PROTAC via Sequential
Amide Coupling
This protocol outlines the synthesis of a PROTAC by sequentially coupling a target protein

ligand (warhead) and an E3 ligase ligand to the Amino-PEG11-Amine linker.

Step 1: First Amide Coupling

Component Activation: Dissolve the first component (either the warhead or the E3 ligase

ligand containing a carboxylic acid) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and

DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

Coupling to Linker: Add a solution of Amino-PEG11-Amine (1.1 eq) in anhydrous DMF to

the activated component.

Reaction and Purification: Stir the reaction at room temperature overnight. Monitor by LC-

MS. Once complete, purify the mono-substituted PEG linker intermediate by flash column

chromatography or preparative HPLC.

Step 2: Second Amide Coupling

Activation of Second Component: In a separate flask, dissolve the second component

(containing a carboxylic acid) (1.0 eq) in anhydrous DMF and activate it using HATU and
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DIPEA as described in Step 1.

Final Coupling: Add the purified mono-substituted PEG linker intermediate (1.1 eq) to the

activated second component.

Reaction and Final Purification: Stir the reaction at room temperature for 12-24 hours.

Monitor by LC-MS. Upon completion, purify the final PROTAC molecule using preparative

HPLC.

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and

Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the

signaling pathways and experimental workflows associated with ADCs and PROTACs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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